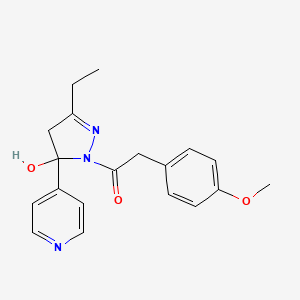
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrazole ring.
Functional group modifications: Hydroxylation, alkylation, and methoxylation reactions can be used to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features might make it useful in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the pyridine and methoxyphenyl groups in 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one might confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C19H21N3O3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-3-16-13-19(24,15-8-10-20-11-9-15)22(21-16)18(23)12-14-4-6-17(25-2)7-5-14/h4-11,24H,3,12-13H2,1-2H3 |
Clé InChI |
ZMUIVXQCINLFAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


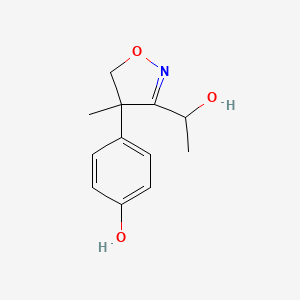
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
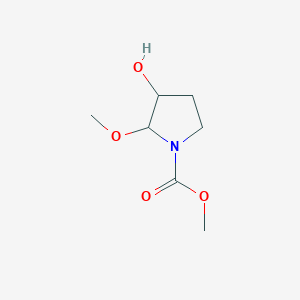
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)


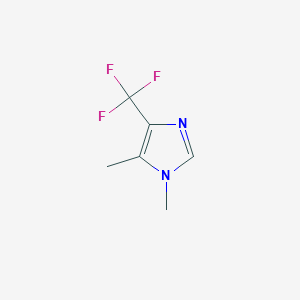


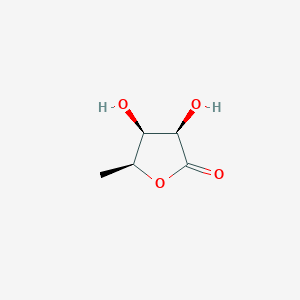
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
